3-Propoxypropane-1,2-diol

Catalog No.
S1494896
CAS No.
61940-71-4
M.F
C6H14O3
M. Wt
134.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Propoxypropane-1,2-diol

CAS Number

61940-71-4

Product Name

3-Propoxypropane-1,2-diol

IUPAC Name

3-propoxypropane-1,2-diol

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C6H14O3/c1-2-3-9-5-6(8)4-7/h6-8H,2-5H2,1H3

InChI Key

ZTKZJXGLCCVMLJ-UHFFFAOYSA-N

SMILES

CCCOCC(CO)O

Synonyms

3-Propoxy-1,2-propanediol; NSC 167418

Canonical SMILES

CCCOCC(CO)O

Synthesis and Characterization:

3-Propoxypropane-1,2-diol, also known as 1-O-propylglycerol or glycerol 1-propyl ether, is a propyl ether of glycerol. It is a colorless liquid with a mild odor. While its natural occurrence is unknown, researchers can synthesize it through various methods, including reaction of glycerol with propyl bromide in the presence of sodium hydride as a catalyst []. Techniques like gas chromatography (GC) and mass spectrometry are employed for its characterization and purity analysis [].

Potential Applications:

Due to its unique chemical properties, 3-Propoxypropane-1,2-diol holds potential for various research applications:

  • Solvent and Plasticizer

    Its miscibility with both polar and non-polar solvents makes it a potential candidate for diverse applications. Researchers have investigated its use as a solvent in synthesis and separation processes []. Additionally, its plasticizing properties suggest potential use in modifying the flexibility and other physical characteristics of polymers.

  • Biocompatible Material

    3-Propoxypropane-1,2-diol exhibits low toxicity and good biocompatibility, making it a potential candidate for use in biomedical research. Studies have explored its use as a component in drug delivery systems and biomaterials [].

  • Chemical Intermediate

    This compound can serve as a starting material for further chemical synthesis. Researchers have explored its use in the preparation of other valuable compounds, such as glycerol derivatives and propylene glycol ethers.

3-Propoxypropane-1,2-diol is a clear, colorless liquid with the molecular formula C6H14O3C_6H_{14}O_3 and a molecular weight of 134.17 g/mol. This compound is recognized for its role as both a solvent and an intermediate in various biochemical and industrial applications. Its structure consists of a propane backbone with two hydroxyl groups and one propoxy group, contributing to its unique properties that facilitate interactions in biological systems and

  • Oxidation: Under specific conditions, it can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: This compound can undergo reduction reactions to yield simpler alcohols.
  • Substitution: It is capable of participating in nucleophilic substitution reactions, where the propoxy group may be replaced by other nucleophiles. Common reagents for these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride .

The major products formed from these reactions depend on the specific conditions and reagents employed.

3-Propoxypropane-1,2-diol exhibits notable biological activity, influencing various biochemical pathways:

  • Enzyme Interaction: It serves as a substrate for certain dehydrogenases, facilitating the oxidation of alcohol groups.
  • Cellular Effects: The compound can modulate cell signaling pathways by interacting with membrane-bound receptors or intracellular signaling molecules. It has been shown to affect gene expression, particularly genes involved in lipid metabolism, thereby impacting cellular energy balance.
  • Transport and Localization: Within cells, it can diffuse across membranes or be transported by specific carrier proteins. Its localization to organelles such as the endoplasmic reticulum or mitochondria allows it to participate in metabolic processes.

3-Propoxypropane-1,2-diol can be synthesized through various methods. A common approach involves the reaction of glycerol with propyl bromide in the presence of sodium hydride and dry dimethylformamide. This method yields the desired compound efficiently while maintaining the integrity of its functional groups .

The compound has diverse applications across several fields:

  • Scientific Research: It is utilized as a solvent and stabilizer in biological assays.
  • Pharmaceuticals: There is ongoing exploration of its potential use in drug formulations and delivery systems, where it can enhance the bioavailability of active ingredients.
  • Industrial Use: 3-Propoxypropane-1,2-diol is employed in the production of polymers, resins, and other industrial chemicals .

Studies on 3-Propoxypropane-1,2-diol have highlighted its interactions with various molecular targets. For instance:

  • Membrane Interaction: As a propyl ether of glycerol, it integrates into lipid bilayers, affecting membrane fluidity and permeability.
  • Gene Regulation: Its ability to influence transcription factor activity leads to changes in gene expression related to metabolic pathways.

These interactions underline its potential utility in both therapeutic applications and industrial processes.

Several compounds share structural similarities with 3-Propoxypropane-1,2-diol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Monochloropropane-1,2-diolContains chlorine atomKnown for its role as a food contaminant
3-Chloropropane-1,2-diolChlorinated derivativeAssociated with toxicity concerns
GlycerolTriol with three hydroxyl groupsWidely used as a humectant and solvent
Propylene glycolDiol with two hydroxyl groupsCommonly used in food and pharmaceutical products

3-Propoxypropane-1,2-diol's unique combination of properties—such as its specific reactivity patterns and biological interactions—distinguishes it from these similar compounds. Its dual role as a solvent and an intermediate makes it particularly valuable in both research and industrial applications .

3-Propoxypropane-1,2-diol (CAS: 61940-71-4) is characterized by a molecular weight of 134.17 g/mol and a molecular formula of C₆H₁₄O₃. This glycerol monoether combines the structural features of glycerol with the hydrophobic properties contributed by the propyl chain, creating a molecule with unique solubility and reactivity profiles. The physical properties of this compound make it valuable for various applications, including its use as a biochemical reagent and potential fuel additive.

Catalytic Etherification of Glycerol

Glycerol etherification represents a significant valorization pathway for glycerol, a by-product of biodiesel production. The conversion of glycerol to its ethers enhances its utility and addresses the surplus of glycerol in the market. The etherification process typically involves the reaction of glycerol with olefins or alcohols in the presence of acid catalysts.

The etherification of glycerol can proceed through three main routes: self-etherification, etherification using alcohols, and etherification with olefins. Each pathway offers distinct advantages depending on the desired products and applications. 3-Propoxypropane-1,2-diol specifically represents the product of glycerol etherification with propanol or propylene.

Table 1: Physical Properties of 3-Propoxypropane-1,2-diol

PropertyValueReference
Molecular FormulaC₆H₁₄O₃
Molecular Weight134.17 g/mol
CAS Number61940-71-4
Boiling Point129-130°C (25 mm Hg)
Density1.0244 g/cm³ (25°C)
Storage ConditionAmbient temperature

Acid-Catalyzed Glycerol Etherification

Acid-catalyzed etherification represents the predominant approach for glycerol ether synthesis. This process typically employs solid acid catalysts that facilitate the electrophilic attack of the alcohol or olefin on glycerol's hydroxyl groups. The selectivity and conversion rates are significantly influenced by the acid strength, catalyst structure, and reaction conditions.

In the specific case of 3-propoxypropane-1,2-diol synthesis, the reaction involves the selective etherification of one of glycerol's primary hydroxyl groups with propanol or propylene. The selective monopropylation presents challenges, as multiple hydroxyl groups in glycerol can participate in the reaction, potentially leading to di- and tri-propylated products.

Research by Saengarun et al. demonstrated that the etherification of glycerol with propylene over acidic heterogeneous catalysts produces a mixture of mono-propyl glycerol ethers (MPGEs), including 3-propoxypropane-1,2-diol, along with di-propyl glycerol ethers (DPGEs) and tri-propyl glycerol ether (TPGE). The distribution of these products depends significantly on the catalyst employed and reaction conditions.

The mechanism of acid-catalyzed etherification begins with the protonation of the alcohol or activation of the olefin by the acid catalyst, followed by nucleophilic attack by glycerol's hydroxyl group. The reaction proceeds through carbocation intermediates, with the selectivity influenced by steric factors and the relative nucleophilicity of the primary versus secondary hydroxyl groups in glycerol.

Olefin Solvent Systems in Propylene/1-Butene Reactions

The etherification of glycerol with olefins such as propylene or 1-butene represents a direct route to alkyl glycerol ethers including 3-propoxypropane-1,2-diol. These reactions typically occur in a biphasic or multiphasic system, with the olefin serving both as reactant and solvent phase.

When propylene is employed as the olefin source for glycerol etherification, the reaction yields mono-propyl glycerol ethers (MPGEs) as the initial products. Depending on reaction conditions and catalyst selectivity, further etherification can occur to form di-propyl and tri-propyl glycerol ethers. Research conducted by Chakrapong et al. demonstrated that the propylation of glycerol over Amberlyst-15 under specific conditions can yield predominantly tri-propyl glycerol ether (TPGE), indicating the challenges in selective monopropylation to produce 3-propoxypropane-1,2-diol exclusively.

The reaction kinetics in olefin systems are influenced by several factors, including:

  • Mass transfer limitations between the glycerol and olefin phases
  • Olefin concentration and pressure in the reaction system
  • Catalyst accessibility to the reaction interface
  • Temperature effects on reaction rates and selectivity
  • Competitive side reactions, including olefin oligomerization

The solvent properties of the reaction medium significantly impact the product distribution. In propylene-based systems, the relatively low solubility of glycerol in the olefin phase necessitates efficient mixing or the use of co-solvents to enhance reaction rates.

Role of Heterogeneous Catalysts (Amberlyst-15, S100/S200 Resins)

Heterogeneous acid catalysts play a critical role in glycerol etherification processes for the synthesis of 3-propoxypropane-1,2-diol and related ethers. These catalysts offer advantages in terms of separation, reusability, and environmental compatibility compared to homogeneous acid catalysts.

Among the various heterogeneous catalysts studied for glycerol etherification, sulfonic acid resins such as Amberlyst-15, S100, and S200 have demonstrated promising performance. These ion-exchange resins contain sulfonic acid groups (-SO₃H) attached to a cross-linked polystyrene matrix, providing strong acid sites capable of catalyzing the etherification reaction.

Research by Saengarun et al. compared the performance of Amberlyst-15, S100, and S200 resins in glycerol etherification with propylene and 1-butene. Their findings revealed that Amberlyst-15 exhibited superior catalytic activity, resulting in higher yields of propylated and butylated glycerol ethers compared to S100 and S200 resins. This enhanced performance is attributed to the higher acid strength and more accessible acid sites in Amberlyst-15.

The acid site density, pore structure, and swelling properties of these resin catalysts significantly influence their catalytic behavior:

  • Amberlyst-15 features a high concentration of strongly acidic sulfonic groups, facilitating efficient activation of alcohols or olefins for etherification reactions.
  • The S100 and S200 resins generally exhibit lower acid site densities but may offer advantages in terms of selectivity toward specific products under certain conditions.
  • The cross-linking degree affects the catalyst's ability to swell in the reaction medium, influencing accessibility to active sites.

In the context of 3-propoxypropane-1,2-diol synthesis, controlling catalyst selectivity is essential to maximize the yield of monopropylated products. Temperature, reaction time, and reagent ratios can be adjusted to enhance selectivity toward monoethers.

XLogP3

-0.3

Other CAS

61940-71-4
52250-41-6

Wikipedia

Propoxypropanediol

Dates

Modify: 2023-08-15

Explore Compound Types